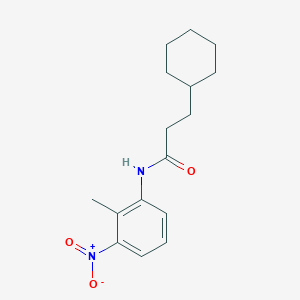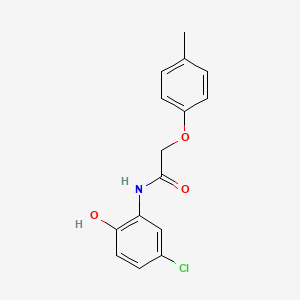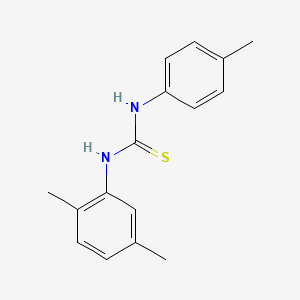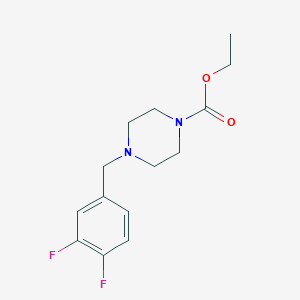![molecular formula C16H16N2O2S B5697833 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5697833.png)
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, commonly known as DCAF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCAF is a yellow crystalline powder that is soluble in organic solvents and shows promising results in various research studies.
作用机制
The mechanism of action of DCAF is not fully understood, but it is believed to inhibit tubulin polymerization by binding to the colchicine binding site on tubulin. This leads to the disruption of microtubule formation, which is essential for cell division and proliferation. DCAF has also been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes.
Biochemical and Physiological Effects:
DCAF exhibits various biochemical and physiological effects, including inhibition of tubulin polymerization, antibacterial and antifungal activity, and disruption of cell membranes. DCAF has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, further studies are needed to fully understand the biochemical and physiological effects of DCAF.
实验室实验的优点和局限性
One of the main advantages of DCAF is its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. DCAF is also relatively easy to synthesize and purify, making it readily available for research studies. However, one of the limitations of DCAF is its toxicity, which can limit its use in certain applications. Further studies are needed to fully understand the toxicity of DCAF and its potential impact on the environment.
未来方向
There are several future directions for DCAF research, including:
1. Development of new DCAF derivatives with improved anticancer and antibacterial activity.
2. Synthesis of novel materials using DCAF as a building block for optoelectronic applications.
3. Investigation of the toxicity of DCAF and its potential impact on the environment.
4. Development of new catalytic systems using DCAF as a ligand for organic transformations.
5. Investigation of the mechanism of action of DCAF and its potential targets in cancer cells and microorganisms.
Conclusion:
In conclusion, DCAF is a promising chemical compound with potential applications in various fields. The synthesis method of DCAF involves the reaction of 3,5-dimethylaniline with carbon disulfide and potassium hydroxide to form the intermediate 3,5-dimethyl-N-phenylisothiourea. The intermediate is then reacted with furfurylamine and acryloyl chloride to form DCAF. DCAF has shown promising results in various research studies, including its potential as an anticancer agent, antibacterial and antifungal agent, and building block for novel materials. However, further studies are needed to fully understand the biochemical and physiological effects of DCAF and its potential impact on the environment.
合成方法
The synthesis of DCAF involves the reaction of 3,5-dimethylaniline with carbon disulfide and potassium hydroxide to form the intermediate 3,5-dimethyl-N-phenylisothiourea. The intermediate is then reacted with furfurylamine and acryloyl chloride to form DCAF. The yield of DCAF varies depending on the reaction conditions, but it can be optimized by controlling the reaction time, temperature, and reactant ratios.
科学研究应用
DCAF has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DCAF has shown promising results as a potential anticancer agent due to its ability to inhibit tubulin polymerization. DCAF also exhibits antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. In materials science, DCAF has been used as a building block for the synthesis of novel materials with interesting optical and electronic properties. In catalysis, DCAF has been used as a ligand for the synthesis of various metal complexes that exhibit catalytic activity in organic transformations.
属性
IUPAC Name |
(E)-N-[(3,5-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11-8-12(2)10-13(9-11)17-16(21)18-15(19)6-5-14-4-3-7-20-14/h3-10H,1-2H3,(H2,17,18,19,21)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBJUEBRYBGFJZ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)C=CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697763.png)
![2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one](/img/structure/B5697773.png)
![methyl {4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5697779.png)

![2-(methylthio)-N-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B5697784.png)



![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide](/img/structure/B5697809.png)
![1-[(4-ethoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5697815.png)
![2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5697820.png)
![3-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5697841.png)

